ethyl (4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes multiple pyrazole rings and nitro groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system, followed by nitration and esterification . Industrial production methods may involve the use of catalysts to enhance yield and selectivity, such as erbium triflate in the synthesis of imidazole derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole rings can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amines and substituted pyrazoles.
Scientific Research Applications
ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The pyrazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE include other pyrazole derivatives such as:
3(5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: Used in medicinal chemistry for their biological activities.
Pyrazolo[3,4-b]pyridines: Explored for their potential therapeutic applications. ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern and the presence of multiple nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N6O5 |
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Molecular Weight |
378.38 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H22N6O5/c1-6-27-14(24)8-21-11(4)15(9(2)18-21)17-13(23)7-20-12(5)16(22(25)26)10(3)19-20/h6-8H2,1-5H3,(H,17,23) |
InChI Key |
YYVYSMYJWMTVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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